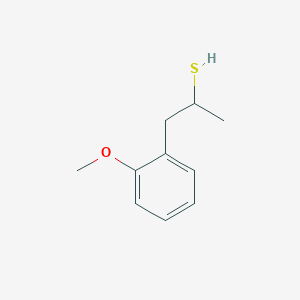
1-(2-Methoxyphenyl)propane-2-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methoxyphenyl)propane-2-thiol is an organic compound that belongs to the class of thiols, which are sulfur-containing analogs of alcohols. Thiols are characterized by the presence of a sulfhydryl (-SH) group. This compound is known for its distinctive structure, which includes a methoxyphenyl group attached to a propane-2-thiol backbone. Thiols are often recognized for their strong and often unpleasant odors.
Méthodes De Préparation
The synthesis of 1-(2-Methoxyphenyl)propane-2-thiol can be achieved through various synthetic routes. One common method involves the reaction of 2-methoxyphenylmagnesium bromide with 2-chloropropane-1-thiol under controlled conditions. This reaction typically requires an inert atmosphere and a suitable solvent such as tetrahydrofuran (THF). The reaction proceeds through the formation of a Grignard reagent, which then reacts with the thiol to form the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Analyse Des Réactions Chimiques
1-(2-Methoxyphenyl)propane-2-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides. Common oxidizing agents include hydrogen peroxide (H₂O₂) and iodine (I₂).
Reduction: Reduction reactions can convert disulfides back to thiols using reducing agents such as dithiothreitol (DTT) or sodium borohydride (NaBH₄).
Substitution: The thiol group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles. Common reagents for these reactions include alkyl halides and tosylates.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically results in the formation of disulfides, while substitution reactions can yield a variety of alkylated products.
Applications De Recherche Scientifique
1-(2-Methoxyphenyl)propane-2-thiol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex sulfur-containing compounds.
Biology: Thiols play a crucial role in biological systems, and this compound can be used to study the redox behavior of thiol groups in proteins and enzymes.
Medicine: Research into thiol-containing compounds has implications for drug development, particularly in the design of antioxidants and enzyme inhibitors.
Industry: Thiols are used in the production of polymers, resins, and other materials where sulfur-containing functional groups are required.
Mécanisme D'action
The mechanism by which 1-(2-Methoxyphenyl)propane-2-thiol exerts its effects is primarily through its sulfhydryl group. This group can participate in redox reactions, forming disulfide bonds with other thiols. These reactions are essential in maintaining the redox balance within cells and can influence various biochemical pathways. The molecular targets of this compound include proteins and enzymes that contain cysteine residues, which can form disulfide bonds with the thiol group.
Comparaison Avec Des Composés Similaires
1-(2-Methoxyphenyl)propane-2-thiol can be compared with other thiols such as ethanethiol, propanethiol, and butanethiol While all these compounds share the common thiol functional group, their chemical and physical properties can vary significantly due to differences in their alkyl chains and substituents For example, ethanethiol has a lower boiling point and is more volatile compared to this compound
Similar compounds include:
- Ethanethiol
- Propanethiol
- Butanethiol
- 2-Methoxyethanethiol
These compounds can be used as references to understand the unique properties and applications of this compound.
Propriétés
Formule moléculaire |
C10H14OS |
|---|---|
Poids moléculaire |
182.28 g/mol |
Nom IUPAC |
1-(2-methoxyphenyl)propane-2-thiol |
InChI |
InChI=1S/C10H14OS/c1-8(12)7-9-5-3-4-6-10(9)11-2/h3-6,8,12H,7H2,1-2H3 |
Clé InChI |
ULAATGSCZLBFOX-UHFFFAOYSA-N |
SMILES canonique |
CC(CC1=CC=CC=C1OC)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(5-Bromofuran-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13080106.png)
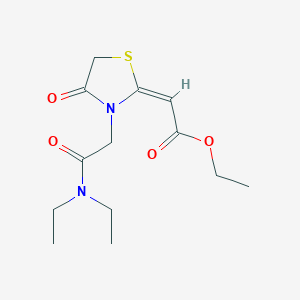

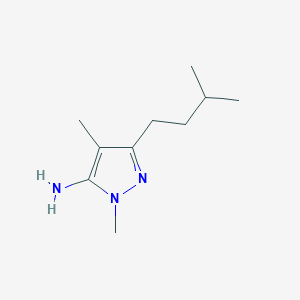
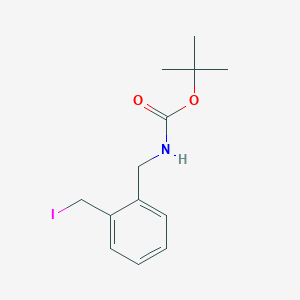
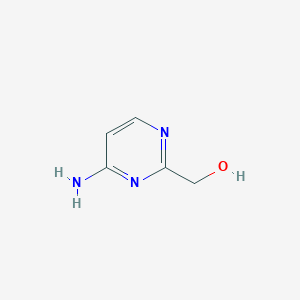

![2-Benzo[1,3]dioxol-5-ylmethyl-4-ethoxymethylene-4H-isoquinoline-1,3-dione](/img/structure/B13080150.png)
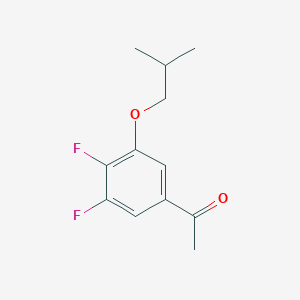

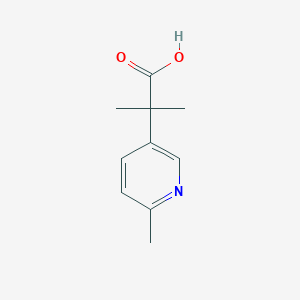
![tert-butyl 3-[[(3R)-2,3-dihydro-1,4-benzodioxine-3-carbonyl]amino]pyrrolidine-1-carboxylate](/img/structure/B13080166.png)
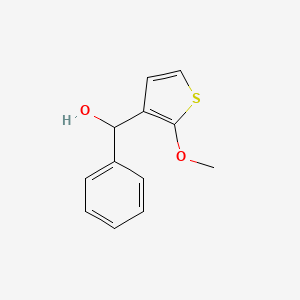
![1-{5-Bromopyrrolo[2,1-f][1,2,4]triazin-7-yl}ethan-1-one](/img/structure/B13080182.png)
